molecular formula C6H6N2O B12838838 2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B12838838
M. Wt: 122.12 g/mol
InChI Key: OXEYZLCPHDOYSX-UHFFFAOYSA-N
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Description

2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring with a carbonitrile group at the third position and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves the cyclocondensation of cyanoacetic ester with ammonium acetate and 4-hydroxy-4-methyl-2-pentanone . The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. For instance, its cytotoxic activity is attributed to its ability to interfere with cellular processes in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a carbonitrile and a ketone group. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

6-oxo-2,3-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C6H6N2O/c7-4-5-2-1-3-8-6(5)9/h2H,1,3H2,(H,8,9)

InChI Key

OXEYZLCPHDOYSX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(=C1)C#N

Origin of Product

United States

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